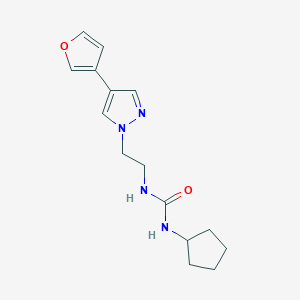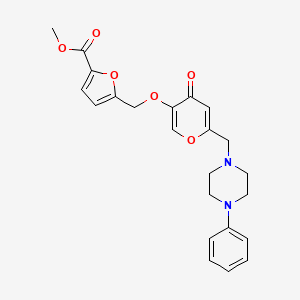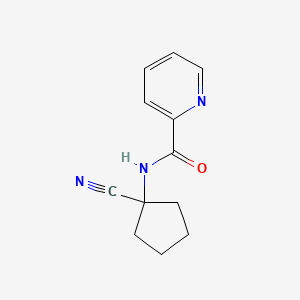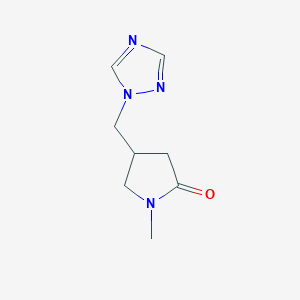
4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been synthesized from furan-2-carboxylic acid hydrazide .
Synthesis Analysis
While specific synthesis information for “4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide” is not available, similar compounds such as 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H[1,2,4]-triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide .Mecanismo De Acción
Target of Action
It’s known that isoxazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities and therapeutic potential.
Mode of Action
The isoxazole ring in the compound is known to impart different activities . The compound likely interacts with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Isoxazole derivatives are known to have a wide spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have similar effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIPI has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, making it a promising target for drug development. However, FIPI has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, it may have off-target effects on other enzymes that share structural similarities with 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide.
Direcciones Futuras
FIPI has several potential future directions for research. One direction is to develop more potent and selective 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide inhibitors that have a longer half-life in vivo. Another direction is to investigate the potential therapeutic applications of FIPI in other diseases, including autoimmune diseases and metabolic disorders. Finally, the development of FIPI as a therapeutic agent requires further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Métodos De Síntesis
FIPI can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-furancarboxylic acid with hydrazine to form 5-(furan-2-yl)isoxazole. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has been shown to play a critical role in cancer cell proliferation, migration, and invasion, making it a promising target for cancer therapy. FIPI has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells.
FIPI has also been shown to have potential therapeutic applications in cardiovascular diseases. This compound has been shown to play a critical role in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. FIPI has been shown to inhibit the progression of atherosclerosis in animal models.
In addition, FIPI has been shown to have potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound has been shown to play a critical role in the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. FIPI has been shown to reduce the formation of amyloid-beta plaques in animal models.
Propiedades
IUPAC Name |
4-fluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-14(21-18-12)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDUMKILASRQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2949628.png)

![5-(4-fluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2949633.png)


![3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2949636.png)


![2-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B2949644.png)



![N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2949648.png)
![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2949650.png)
